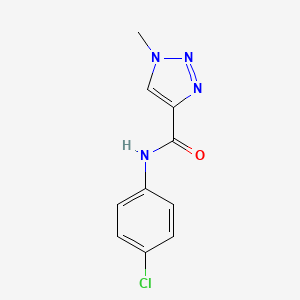

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a carboxamide group attached to the triazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide: The azide precursor is synthesized by reacting 4-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 4-chlorophenyl azide.

Preparation of Alkyne: The alkyne precursor, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, is synthesized through the reaction of propargyl alcohol with hydrazoic acid.

Cycloaddition Reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

化学反应分析

Types of Reactions

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The triazole ring can be involved in redox reactions, although these are less common.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

Substitution: Products will vary depending on the nucleophile used.

Oxidation: Oxidized derivatives of the triazole ring.

Hydrolysis: 4-chlorophenylamine and 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has shown effectiveness against a range of bacterial and fungal pathogens. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species. The mechanism of action typically involves interference with the synthesis of nucleic acids or cell wall components in microorganisms .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression . Molecular docking studies suggest that this compound interacts with key proteins involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Synthetic Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

- Click Chemistry : Utilizing azides and alkynes to form triazole rings with high efficiency.

- Condensation Reactions : Combining amines and carboxylic acids to form amides.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Efficacy

A study conducted on various derivatives of triazole compounds, including this compound, highlighted its antimicrobial activity against resistant strains of bacteria. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new therapeutic option in combating antibiotic resistance .

Anticancer Studies

In a recent case study involving xenograft models of lung cancer, administration of this compound resulted in significant tumor reduction compared to control groups. This study supports the notion that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Data Table: Summary of Applications

作用机制

The mechanism of action of N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group, which can affect its binding affinity and specificity.

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-5-carboxamide: The position of the carboxamide group is different, which can influence its reactivity and biological activity.

N-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide:

Uniqueness

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring, which can confer distinct biological activities and chemical reactivity. Its ability to participate in “click chemistry” reactions also makes it a valuable building block in synthetic chemistry.

生物活性

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antifungal, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN4O. The compound features a triazole ring substituted with a 4-chlorophenyl group and a carboxamide functional group.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClN4O |

| Molecular Weight | 232.66 g/mol |

| SMILES | CN1=CN(C(=O)N=C1C2=CC=C(C=C2)Cl)C |

| InChIKey | BVBOJSLEUHHRNY-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves a one-pot reaction method combining amidines and carboxylic acids. This method has been shown to yield high purity and good yields of the target compound.

Antifungal Activity

Triazoles are primarily recognized for their antifungal properties. Studies have indicated that compounds with triazole scaffolds exhibit significant antifungal activity against various fungal strains. For instance, derivatives similar to this compound have demonstrated efficacy against Candida spp. and Aspergillus spp. .

Anticancer Activity

Emerging research suggests that triazole derivatives can inhibit cancer cell proliferation. Specifically, this compound has shown potential in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have reported IC50 values indicating its potency against breast and lung cancer cells .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antifungal | Inhibition of fungal growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction in inflammatory markers |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymes : Triazoles can inhibit enzymes critical for fungal cell wall synthesis.

- Cell Cycle Interference : The compound may disrupt the normal cell cycle in cancer cells.

Further studies are needed to elucidate the precise molecular targets and pathways affected by this compound.

Case Study 1: Antifungal Efficacy

In a comparative study involving several triazole derivatives, this compound was evaluated against standard antifungal agents. The results showed comparable efficacy with reduced cytotoxicity towards human cells .

Case Study 2: Cancer Cell Lines

A recent study assessed the anticancer activity of several triazole compounds in vitro. The results indicated that this compound significantly reduced cell viability in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values lower than those of conventional chemotherapeutics .

属性

IUPAC Name |

N-(4-chlorophenyl)-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c1-15-6-9(13-14-15)10(16)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTZIRPILHXWHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。